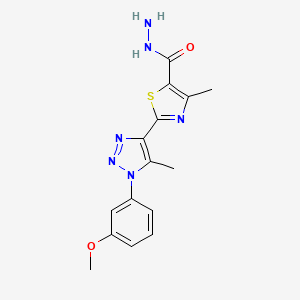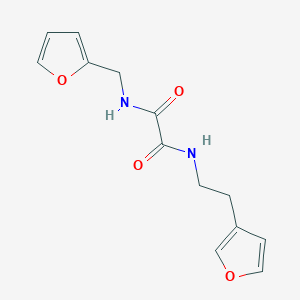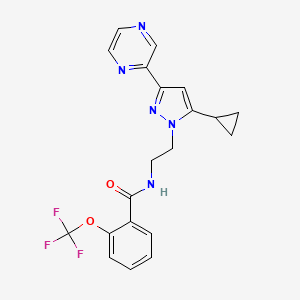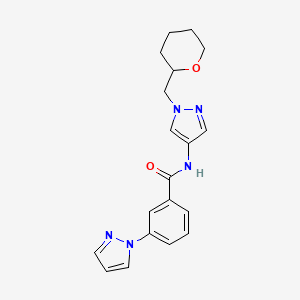![molecular formula C11H7Cl2N3 B2637088 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline CAS No. 871673-26-6](/img/structure/B2637088.png)
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline is a chemical compound with the molecular formula C11H7Cl2N3. It has a molecular weight of 252.1 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound is 1S/C11H7Cl2N3/c1-6-9(12)11-14-10(13)7-4-2-3-5-8(7)16(11)15-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 174-175 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Interactions
Chemical Reactivity and Synthesis : Research has shown that quinazolines and their derivatives, including structures similar to 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline, undergo various reactions with nucleophiles, leading to the formation of C-4 adducts and demonstrating the versatility of these compounds in synthetic chemistry (Azev, Shorshnev, & Golomolzin, 2009).
Cascade Cyclization : The three-component condensation of aminopyrazoles with aromatic aldehydes and cyclohexanediones has been utilized to synthesize hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ones and tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-ones, highlighting the compound's utility in generating complex heterocyclic structures (Lipson et al., 2010).
Biological Activities and Applications
Cytotoxic Activities : Some studies have focused on the synthesis of novel quinazoline derivatives to evaluate their cytotoxic activities against various cancer cell lines. These studies contribute to understanding the potential therapeutic applications of these compounds in cancer treatment (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Molecular Docking Studies : Research into 5-styryltetrazolo[1,5-c]quinazolines has included molecular docking studies to assess their binding to biological targets, providing insights into their potential as therapeutic agents (Mphahlele et al., 2017).
Interaction with DNA : The binding characteristics of quinazoline derivatives with DNA have been explored, revealing insights into their interactive regions and mechanisms of action. Such studies are crucial for understanding how these compounds might be utilized in medicinal chemistry (Song et al., 2014).
Safety and Hazards
The safety information for 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Eigenschaften
IUPAC Name |
3,5-dichloro-2-methylpyrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3/c1-6-9(12)11-14-10(13)7-4-2-3-5-8(7)16(11)15-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKAQFDRUJKGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B2637008.png)
![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)




![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)



![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)

